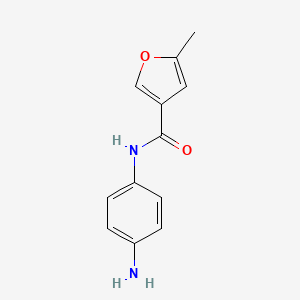

N-(4-Aminophenyl)-5-methyl-3-furamide

Description

Contextualization within Furamide Chemistry and Anilide Derivatives

N-(4-Aminophenyl)-5-methyl-3-furamide is a molecule that belongs to two significant classes of organic compounds: furamides and anilide derivatives. Its structure consists of a central furan (B31954) ring, an aromatic amine (aniline), and an amide linkage that connects them.

Furamide Chemistry: The term "furamide" generally refers to a furan ring bearing a carboxamide group (-C(=O)N-). The parent compound can be considered furan-2-carboxamide nih.gov. These structures are a subset of furan derivatives, which are noted for their diverse biological activities. The specific placement of the carboxamide on the furan ring, as well as substitutions on the ring and the amide nitrogen, can significantly influence the molecule's chemical properties and biological function. In the case of the title compound, the carboxamide is at the 3-position and the furan ring is substituted with a methyl group at the 5-position.

Anilide Derivatives: An anilide is a type of amide formed from the acylation of an aniline (B41778). This class of compounds is characterized by an amide group directly attached to a benzene (B151609) ring. Anilide derivatives are prevalent in pharmacology and materials science. Many local anesthetics, such as lidocaine (B1675312) and bupivacaine, are anilides, valued for their stability compared to ester-based alternatives pharmacy180.com. The anilide structure provides a rigid scaffold that can be readily modified to fine-tune a compound's pharmacological profile cresset-group.com. This compound is an anilide in which the acyl group is 5-methyl-3-furoic acid and the aniline portion is p-phenylenediamine (B122844). The presence of the primary amino group on the phenyl ring offers a reactive site for further chemical modification, making it a versatile building block researchgate.net.

Historical Trajectory of Furan-Containing Compounds in Medicinal Chemistry Research

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. Its name is derived from the Latin word furfur, meaning bran, from which the furan derivative furfural (B47365) can be produced utripoli.edu.ly. The history of furan chemistry dates back to 1780, when Carl Wilhelm Scheele first described 2-furoic acid utripoli.edu.ly. Another key derivative, furfural, was reported in 1832 utripoli.edu.ly.

Over the past few decades, the incorporation of the furan nucleus has become an important strategy in the search for new drugs utripoli.edu.ly. Furan derivatives have been investigated and developed for a wide spectrum of therapeutic applications. These compounds are foundational skeletons in molecules designed to act as antibacterial, antiviral, antifungal, anti-inflammatory, analgesic, and anticancer agents utripoli.edu.ly. The biological activity of furan-containing compounds can be significantly altered by slight modifications to the substitution pattern on the furan ring utripoli.edu.ly. This versatility has cemented the furan moiety's special position in medicinal chemistry, with numerous clinically approved drugs containing this heterocyclic ring.

Significance of this compound as a Research Chemical Entity

This compound, identified by its CAS number 887358-45-4, is primarily recognized as a research chemical and a building block for chemical synthesis. Its significance lies in the combination of the biologically active furan moiety and the versatile aminophenyl group, making it an attractive scaffold for developing novel compounds for drug discovery programs.

While extensive published studies on this exact compound are limited, its structural motifs are featured in molecules with known biological relevance. For instance, the general class of furan-carboxamides has been investigated for various therapeutic properties. Preliminary research on related compounds and the title compound itself suggests potential for a range of biological activities. Studies have indicated that it may exhibit cytotoxic effects on cancer cell lines, suggesting a potential role as an anticancer agent . Furthermore, its structure lends itself to exploration for anti-inflammatory, neuroprotective, and antimicrobial properties .

The presence of the furan ring is known to be a key factor in biological activity, while the aminophenyl group not only enhances interaction with biological targets but also provides a crucial point for chemical derivatization . Researchers can utilize the primary amine to construct larger, more complex molecules, creating libraries of novel compounds for screening. For example, the positional isomer, N-(4-aminophenyl)-5-methylfuran-2-carboxamide, has been noted in explorations of furan-carboxamide derivatives for therapeutic applications, including the development of inhibitors for viral proteases and cancer-associated enzymes . The subtle change in the carboxamide position from the 2- to the 3-position, as in the title compound, alters physicochemical properties like solubility and may modulate receptor binding efficiency .

Below are the key chemical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 887358-45-4 |

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| Physical Form | Solid |

| IUPAC Name | N-(4-aminophenyl)-5-methylfuran-3-carboxamide |

Preliminary research findings have highlighted its potential in several areas of biological activity.

| Area of Research | Preliminary Findings | Reference |

|---|---|---|

| Antitumor Activity | Exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast) and A549 (lung). | |

| Anti-inflammatory Properties | Potential to modulate inflammatory pathways. | |

| Neuroprotective Effects | May protect neuronal cells from oxidative stress. | |

| Antimicrobial Properties | Shows inhibitory effects on the growth of pathogenic bacteria in vitro. |

Its role as a research chemical is therefore significant, providing a foundation for the synthesis of new chemical entities with potentially valuable therapeutic properties.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-5-methylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-6-9(7-16-8)12(15)14-11-4-2-10(13)3-5-11/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTHXYNNQOQQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589564 | |

| Record name | N-(4-Aminophenyl)-5-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887358-45-4 | |

| Record name | N-(4-Aminophenyl)-5-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of N 4 Aminophenyl 5 Methyl 3 Furamide

Established Synthetic Routes for Furamides

Traditional synthetic approaches provide a reliable foundation for constructing the N-(4-Aminophenyl)-5-methyl-3-furamide scaffold. These methods involve the separate preparation of the key building blocks—a furan-3-carboxylic acid derivative and a 4-aminophenyl amine—followed by their coupling.

The crucial step in synthesizing the target molecule is the formation of the amide bond between the 5-methyl-3-furancarboxylic acid and the 4-aminophenyl group. A common and effective strategy involves a two-step sequence. First, the carboxylic acid is activated, often by converting it into a more reactive acyl chloride using reagents like thionyl chloride. researchgate.net This activated intermediate is then reacted with a suitable aniline (B41778) derivative. researchgate.net

To prevent unwanted side reactions at the second amino group of the 4-aminophenyl moiety (p-phenylenediamine), a protecting group strategy is often employed. For instance, p-nitroaniline can be used in the coupling reaction. researchgate.netnih.gov The resulting nitro-containing amide intermediate is then subjected to a reduction step, commonly through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst, to yield the final primary amine. researchgate.netnih.gov More recent advancements include direct catalytic methods, such as using boronic acids to facilitate the dehydrative condensation of carboxylic acids and amines. researchgate.net

Table 1: Comparison of Amide Bond Formation Strategies

| Method | Description | Key Reagents | Advantages |

|---|---|---|---|

| Acyl Chloride Method | Two-step process involving activation of the carboxylic acid to an acyl chloride, followed by reaction with an amine. | Thionyl chloride (SOCl₂), Triethylamine (TEA) | High reactivity, reliable, well-established. |

| Catalytic Amidation | Direct coupling of a carboxylic acid and an amine using a catalyst to promote dehydration. | Boronic acids | Milder conditions, avoids stoichiometric activators. |

| Protected Amine Coupling | Use of a protected amine (e.g., p-nitroaniline) followed by a deprotection/reduction step. | p-Nitroaniline, H₂, Pd/C | Good selectivity, prevents polymerization. |

The furan (B31954) component, specifically 5-methyl-3-furancarboxylic acid (CAS 21984-93-0), is a critical precursor. sinfoobiotech.com The synthesis of such derivatives is well-documented. A general and straightforward method for obtaining furan carboxylic acids is the hydrolysis, or saponification, of their corresponding esters. orgsyn.org For example, methyl 3-methyl-2-furoate can be converted to 3-methyl-2-furoic acid by heating it with aqueous sodium hydroxide (B78521). orgsyn.org This fundamental reaction is broadly applicable to the preparation of various substituted furan-3-carboxylic acids required for synthesizing a range of furamide analogues.

The 4-aminophenyl moiety is typically derived from p-phenylenediamine (B122844) or its precursors. The most prevalent industrial-scale synthesis involves the catalytic hydrogenation of p-nitroaniline. researchgate.net This reduction is highly efficient and can be carried out using catalysts such as Raney nickel or palladium on carbon, often with water as a green solvent. researchgate.net The process yields high-purity p-phenylenediamine with excellent conversion rates. researchgate.net

Alternative historical and novel methods for preparing p-phenylenediamine have also been developed. These include routes starting from chlorobenzene (B131634) and nitric acid or a multi-step process beginning with aniline. google.com A more recent approach involves reacting urea (B33335) and nitrobenzene (B124822) in the presence of a base to form 4-nitrosoaniline (B1616193) and 4-nitroaniline (B120555), which are then hydrogenated in a one-pot process. google.com

Table 2: Overview of Synthetic Routes to p-Phenylenediamine

| Starting Material(s) | Key Steps | Catalyst/Reagents | Notes |

|---|---|---|---|

| p-Nitroaniline | Catalytic Hydrogenation | Raney Ni or Pd/C | High yield and purity, common industrial method. researchgate.net |

| Nitrobenzene, Urea | Reaction with base, followed by hydrogenation | Base (e.g., KOH), Pd/C or Pt/C | Novel one-pot process with high selectivity. google.com |

| p-Nitrochlorobenzene | Reaction with ammonia, followed by hydrogenation | NH₃, Hydrogenation catalyst | A conventional commercial method. google.com |

| Aniline | Diazotization, rearrangement, hydrogenation | Nitrogen oxide, Hydrogenation catalyst | A multi-step commercial method. google.com |

Advanced Synthetic Approaches and Catalyst Systems for this compound Analogues

Modern synthetic chemistry offers sophisticated tools for creating analogues of this compound with greater efficiency and control. These methods focus on selectivity and the rapid generation of molecular diversity.

The inherent electronic properties of the furan ring favor electrophilic substitution at the α-positions (C-2 and C-5), presenting a challenge for the selective functionalization of the C-3 or C-4 positions. arkat-usa.org Advanced catalytic systems have been developed to overcome this hurdle. Palladium-catalyzed cross-coupling reactions, utilizing a directing group such as 8-aminoquinoline, can achieve highly regioselective C-H arylation at the C-3 position of furan-2-carboxamides. mdpi.com This approach allows for the precise installation of substituents at an otherwise less reactive site.

Another powerful strategy is the use of metalloradical catalysis. Cobalt(II)-based systems can catalyze the cyclization of alkynes with α-diazocarbonyl compounds to generate highly substituted furans with excellent regioselectivity. nih.gov These methods provide access to complex furan cores that would be difficult to assemble using traditional means.

Table 3: Advanced Catalytic Systems for Furan Functionalization

| Catalytic System | Reaction Type | Selectivity | Application |

|---|---|---|---|

| Palladium(II) Acetate (B1210297) with Directing Group | C-H Arylation | Regioselective at C-3 | Synthesis of C-3 substituted furan-2-carboxamides. mdpi.com |

| Cobalt(II) Porphyrin Complexes | Metalloradical Cyclization | Regioselective | Construction of multisubstituted furan rings from alkynes and diazo compounds. nih.gov |

| Rhodium(III) Complexes | Domino C-H Coupling | Chemo- and Regioselective | Assembly of polysubstituted furanone structures. ucl.ac.uk |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are exceptionally efficient for generating libraries of structurally diverse compounds. researchgate.netresearchgate.net Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions, are particularly versatile for producing complex amide-containing molecules. nih.govmdpi.com These reactions can be adapted to create a wide array of furamide derivatives by varying the starting aldehyde, amine, carboxylic acid, and isocyanide components. For example, a four-component reaction between an arenesulfonylacetic acid, an arylglyoxal, an isocyanide, and subsequent treatment with diazomethane (B1218177) can yield a novel class of N-substituted 5-methoxyfuran-2-carboxamides. researchgate.net This approach streamlines the synthesis process, enhances atom economy, and allows for the rapid exploration of chemical space around the core furamide scaffold. researchgate.net

Derivatization Strategies for this compound

Derivatization of this compound can be systematically approached by targeting its distinct functional regions. The primary amine offers a reactive handle for a multitude of transformations, while the furan and phenyl rings can be modified to introduce diverse substituents, thereby altering the steric and electronic properties of the parent molecule.

The primary amino group (-NH₂) on the phenyl ring is a highly versatile functional group for chemical modification. Its nucleophilic nature allows for a variety of reactions to introduce new functionalities. These modifications are typically performed to alter the molecule's properties in a controlled manner. Common derivatization reactions for this primary amine include acylation, sulfonylation, and the formation of ureas and thioureas.

Acylation: The primary amine can be readily acylated by reacting it with acyl chlorides or acid anhydrides under basic conditions. This reaction converts the primary amine into a secondary amide, introducing an acyl group (R-C=O).

Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base leads to the formation of a sulfonamide linkage. This introduces a sulfonyl group, which can significantly impact the electronic properties of the phenyl ring.

Urea and Thiourea (B124793) Formation: Treatment of the aminophenyl moiety with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) yields substituted ureas and thioureas, respectively. This method is a straightforward way to append a variety of aryl or alkyl groups through a urea or thiourea bridge. researchgate.net

Amide Coupling: The amine can be coupled with carboxylic acids using standard peptide coupling reagents, such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), to form a new amide bond. researchgate.net This is a common strategy used in medicinal chemistry to link different molecular fragments. nsf.govnih.gov

| Reaction Type | Reagent Class | Resulting Functional Group | General Reaction Scheme |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Secondary Amide | Ar-NH₂ + R-COCl → Ar-NH-CO-R + HCl |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Ar-NH₂ + R-SO₂Cl → Ar-NH-SO₂-R + HCl |

| Urea Formation | Isocyanate (R-NCO) | Substituted Urea | Ar-NH₂ + R-NCO → Ar-NH-CO-NH-R |

| Thiourea Formation | Isothiocyanate (R-NCS) | Substituted Thiourea | Ar-NH₂ + R-NCS → Ar-NH-CS-NH-R |

| Amide Coupling | Carboxylic Acid (R-COOH) + Coupling Agent | Secondary Amide | Ar-NH₂ + R-COOH → Ar-NH-CO-R + H₂O |

Introducing substituents onto the furan ring is most commonly achieved by constructing the ring from appropriately substituted precursors rather than by direct substitution on the pre-formed this compound molecule. This synthetic approach offers greater control over the position and nature of the substituents.

A modular strategy for creating polysubstituted furans provides a powerful method for generating diversity. nih.gov One such advanced method involves a palladium-catalyzed cascade reaction that combines a propargyl alcohol, a diboron (B99234) reagent, and an organic halide. nih.gov This process allows for the programmed installation of up to four different substituents on the furan core through a trans-carboboration/cyclization/dehydration cascade, followed by a subsequent cross-coupling reaction to introduce a fourth substituent. nih.gov

Another common approach involves synthesizing a substituted furan-3-carboxylic acid as the key intermediate. rjptonline.org This intermediate, which already contains the desired substituents on the furan ring, is then activated (e.g., by conversion to an acyl chloride) and reacted with 4-aminoaniline (p-phenylenediamine) or a precursor like 4-nitroaniline followed by reduction, to form the final amide product.

| Position(s) for Variation | Synthetic Strategy | Key Precursors | Description |

|---|---|---|---|

| C2, C4, C5 | Modular Synthesis via trans-Carboboration | Propargyl alcohols, Organic halides | A palladium-catalyzed cascade reaction allows for the sequential and controlled introduction of multiple, distinct aryl or alkyl groups onto the furan ring during its formation. nih.gov |

| C2, C5 | Paal-Knorr Furan Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed cyclization of a 1,4-dicarbonyl compound is a classic method to form a furan ring, with substituents at the 2- and 5-positions determined by the structure of the starting dicarbonyl. |

| C2, C4, C5 | Synthesis from Substituted Furan-3-Carboxylic Acid | Substituted furan-3-carboxylic acid | This approach involves the initial synthesis of a furan ring already bearing the desired substituents, followed by amidation with the aminophenyl moiety. rjptonline.org |

Chemical diversification of the phenyl ring is primarily accomplished by utilizing a substituted aniline derivative during the initial amide bond formation step. This approach is generally more efficient and regioselective than attempting electrophilic aromatic substitution on the final this compound molecule.

The standard synthetic route involves the coupling of 5-methyl-3-furoyl chloride with a substituted 4-nitroaniline. The resulting nitro-compound is then reduced to the corresponding primary amine. researchgate.netnih.gov By starting with an aniline that already contains the desired substituents (e.g., methyl, halogen, methoxy (B1213986) groups), a wide array of derivatives can be produced.

For example, using 2-methyl-4-nitroaniline (B30703) or 2-chloro-4-nitroaniline (B86195) in the initial coupling step would yield final products with a methyl or chloro substituent on the phenyl ring, respectively, positioned ortho to the primary amine.

Direct modification of the phenyl ring in the final product via electrophilic aromatic substitution is also possible, although it can present challenges with selectivity. The primary amine is a strong activating, ortho, para-directing group, while the amide nitrogen is also ortho, para-directing but less activating. Therefore, electrophiles would preferentially add to the positions ortho to the highly activating amine group (C3 and C5 positions of the phenyl ring).

| Strategy | Key Precursor | Example Precursor | Resulting Structure |

|---|---|---|---|

| Use of Substituted Starting Material | Substituted 4-nitroaniline | 2-Chloro-4-nitroaniline | Final product with a chloro group at the C2 position of the phenyl ring. |

| Use of Substituted Starting Material | Substituted 4-nitroaniline | 3-Methoxy-4-nitroaniline | Final product with a methoxy group at the C3 position of the phenyl ring. |

| Direct Electrophilic Aromatic Substitution | This compound | N-Bromosuccinimide (NBS) | Product with bromine atom(s) at the C3 and/or C5 positions of the phenyl ring (ortho to the amine). |

Biological Activity Investigations of N 4 Aminophenyl 5 Methyl 3 Furamide

In Vitro Biological Screening Modalities

Enzyme Inhibition Profiling

There is no available scientific literature detailing the enzyme inhibition profile of N-(4-Aminophenyl)-5-methyl-3-furamide. Specifically, no studies were found that investigated its activity against the following enzymes:

Carboxylesterase

Tyrosyl-DNA phosphodiesterase 2

Succinate dehydrogenase

HIV-1 reverse transcriptase

Glucokinase (activation)

Consequently, no data tables of inhibitory concentrations (e.g., IC₅₀ values) or activation parameters can be provided.

Receptor Ligand Binding and Modulation Studies

Investigations into the receptor ligand binding and modulation properties of this compound have not been reported. Research concerning its potential activity as a V1A receptor antagonist, or its binding affinity and functional modulation of other receptors, is currently absent from the scientific record.

Cell-Based Assays for Antiproliferative Activity

There are no published studies on the antiproliferative effects of this compound. Its efficacy has not been tested in cell-based assays using human cancer cell lines or more complex models such as multicellular spheroids. Therefore, data regarding its potential cytotoxic or cytostatic effects, including IC₅₀ or GI₅₀ values, are not available.

Mechanistic Elucidation of N 4 Aminophenyl 5 Methyl 3 Furamide

Molecular Target Identification and Validation

There is currently no available information from affinity-based proteomics, chemoproteomics, or genetic perturbation screens that specifically identifies and validates the molecular targets of N-(4-Aminophenyl)-5-methyl-3-furamide.

Affinity-Based Proteomics and Chemoproteomics for Target Deconvolution

No studies utilizing affinity-based proteomics or chemoproteomics to deconstruct the molecular targets of this compound have been identified in the public domain.

Genetic Perturbation Screens for Pathway and Target Identification

There are no published reports of genetic perturbation screens, such as CRISPR or siRNA screens, being used to identify the cellular pathways and specific molecular targets affected by this compound.

Cellular Pathway Perturbations

Specific data on how this compound perturbs cellular pathways, including signal transduction and gene or protein expression, is not available in the current body of scientific literature.

Analysis of Signal Transduction Cascades (e.g., RAS–RAF–MAPkinase–ERK pathway, NFAT, NF-κB signaling)

There is no available research detailing the analysis of this compound's effects on key signal transduction cascades such as the RAS–RAF–MAPkinase–ERK pathway, NFAT signaling, or NF-κB signaling.

Investigation of Cellular Processes (e.g., cell cycle progression, angiogenesis, apoptosis induction)

There are no specific investigations into the effects of this compound on fundamental cellular processes like cell cycle progression, angiogenesis, or the induction of apoptosis.

Binding Site Characterization

The elucidation of the binding site of a ligand, such as this compound, is a critical step in understanding its mechanism of action. This process involves identifying the specific location on a target protein where the compound binds and characterizing the molecular interactions that stabilize this complex. Such characterization is fundamental for structure-based drug design and for optimizing the potency and selectivity of a compound. The following sections detail the common experimental approaches used to achieve this.

Biochemical Binding Assays to Determine Affinities and Specificities

Biochemical binding assays are fundamental in quantifying the interaction between a compound and its putative protein target. These assays measure the binding affinity, which is the strength of the interaction, and the specificity, which is the compound's preference for its target over other proteins. Various techniques can be employed, each with its own principles of detection.

Commonly used methods include radioligand binding assays, where a radioactively labeled version of the ligand or a known binder is used to determine the displacement by the compound of interest. Other techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), provide real-time kinetics and thermodynamic data about the binding event. Fluorescence-based assays are also widely used to measure changes in the fluorescence properties of the protein or a labeled ligand upon binding.

The data obtained from these assays are crucial for establishing a compound's potency. Key parameters derived from these experiments include:

Dissociation constant (Kd): A measure of the binding affinity, where a lower Kd value indicates a stronger interaction.

Inhibitory constant (Ki): Represents the concentration of an inhibitor required to produce half-maximum inhibition.

Half-maximal inhibitory concentration (IC50): Indicates the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.

While specific experimental data for this compound is not available in the public domain, a hypothetical data table illustrating the results from such assays is presented below.

Hypothetical Binding Affinity Data for this compound

| Target Protein | Assay Type | Parameter | Value |

|---|---|---|---|

| Target X | Radioligand Binding | Ki | 75 nM |

| Target X | Isothermal Titration Calorimetry | Kd | 80 nM |

| Off-Target Y | Radioligand Binding | Ki | >10,000 nM |

This illustrative table demonstrates how data from biochemical assays can quantify the affinity and selectivity of a compound for its intended target versus other proteins.

Structural Biology Approaches (e.g., X-ray Crystallography, Nuclear Magnetic Resonance Spectroscopy of Protein-Ligand Complexes)

Structural biology techniques provide high-resolution, three-dimensional information about the interaction between a ligand and its target protein at an atomic level. This information is invaluable for understanding the precise binding mode and the key molecular interactions involved.

X-ray Crystallography: This technique involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to calculate the electron density map of the complex, which in turn allows for the determination of the atomic structure. X-ray crystallography can reveal the precise orientation of the ligand in the binding pocket, the specific amino acid residues it interacts with, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful technique for studying protein-ligand complexes, particularly in solution. nih.gov It can provide information on the structure, dynamics, and binding interfaces of these complexes. nih.govnih.gov For instance, chemical shift perturbation experiments can identify the amino acid residues in the protein that are affected by ligand binding, thereby mapping the binding site. More advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide distance restraints between the ligand and the protein, which can be used to calculate a detailed 3D structure of the complex. ethz.ch NMR is particularly useful for studying dynamic interactions and weaker binding events that may be difficult to capture with crystallography. universiteitleiden.nl

Together, these structural biology approaches provide a detailed atomic-level picture of how a compound like this compound would bind to its target, guiding further optimization of the compound's structure to enhance its binding affinity and specificity.

Structure Activity Relationship Sar Studies of N 4 Aminophenyl 5 Methyl 3 Furamide and Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of N-(4-Aminophenyl)-5-methyl-3-furamide is intricately linked to the electronic and steric properties of its substituents. Alterations to the phenyl and furan (B31954) rings, as well as the amide linkage, can profoundly influence the compound's interaction with its biological target.

Impact of Modifications on the Phenyl Ring (e.g., position of the amine group, other aromatic substitutions)

The substitution pattern on the phenyl ring is a key determinant of the biological activity of N-aryl amides. The position of the amine group on the phenyl ring is crucial for activity. While direct SAR studies on this compound are not extensively documented in publicly available literature, general principles from related N-aryl compounds suggest that the para-position of the amino group often plays a significant role in establishing key interactions, such as hydrogen bonds, with biological targets. Moving the amine group to the ortho- or meta-positions would likely alter the molecule's geometry and its ability to fit into a specific binding pocket, potentially leading to a decrease in activity.

| Modification on Phenyl Ring | Predicted Impact on Biological Activity | Rationale |

| Amine group at meta- or ortho- position | Likely decrease | Alters geometry and hydrogen bonding potential. |

| Addition of electron-withdrawing groups (e.g., -Cl, -CF3) | Variable | Can modulate electronic properties and binding interactions. |

| Addition of electron-donating groups (e.g., -CH3, -OCH3) | Variable | Can alter lipophilicity and steric interactions. |

| Introduction of bulky substituents | Potentially detrimental | May cause steric hindrance in the binding pocket. |

Influence of Alterations to the Furan Ring (e.g., methyl group, furan ring position of the amide linkage)

The position of the amide linkage on the furan ring is another critical factor. In this compound, the amide is at the 3-position. Shifting this linkage to the 2-position would create a furan-2-carboxamide. Furan-2-carboxamides have been explored for various biological activities, and this structural change would significantly alter the geometry of the molecule and the spatial relationship between the furan and phenyl rings. nih.gov Electrophilic aromatic substitution on the furan ring typically favors the 2-position due to the greater stability of the intermediate sigma complex, suggesting that the electronic properties of the 2- and 3-positions are distinct and that changing the point of attachment will impact biological activity. pearson.com

| Modification on Furan Ring | Predicted Impact on Biological Activity | Rationale |

| Removal of the 5-methyl group | Likely change in activity | Alters steric and electronic properties. |

| Shifting the methyl group to the 2- or 4-position | Likely change in activity | Modifies molecular conformation and interactions. |

| Moving the amide linkage to the 2-position | Significant change in activity | Alters molecular geometry and electronic distribution. |

Role of Substitutions at the Amide Linkage

The amide linkage is a cornerstone of the structure, providing a rigid planar unit that can participate in hydrogen bonding. N-alkylation or N-arylation of the amide nitrogen would eliminate a hydrogen bond donor, which could be detrimental if this interaction is critical for binding to the biological target. However, in some contexts, such modifications can increase metabolic stability or introduce new beneficial interactions. The nature of the substituent would dictate the steric and electronic consequences of such a change.

Stereochemical Considerations in Structure-Activity Relationships

While this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, and toxicity. nih.gov This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which can preferentially bind one stereoisomer over another.

For analogues of this compound that possess stereogenic centers, the absolute configuration can be a critical determinant of biological activity. For example, if a substituent introduced on the furan or phenyl ring creates a chiral center, the (R)- and (S)-enantiomers may display markedly different biological profiles. This underscores the importance of stereospecific synthesis and characterization in the development of analogues.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. nih.govorientjchem.org A pharmacophore model for this compound and its analogues would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A hypothetical pharmacophore model for this class of compounds might include:

A hydrogen bond donor feature associated with the amine group on the phenyl ring.

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the amide.

An aromatic ring feature for the phenyl group.

A hydrophobic feature representing the methyl group on the furan ring.

Such a model can be used for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity. frontiersin.org Ligand-based drug design, which relies on the knowledge of active molecules, can further refine these models and guide the synthesis of novel analogues with improved properties. By aligning a set of active and inactive compounds, it is possible to identify the key structural features that are essential for activity and those that are detrimental.

Computational Chemistry and Molecular Modeling of N 4 Aminophenyl 5 Methyl 3 Furamide

Molecular Dynamics Simulations

There are no published molecular dynamics simulation studies that analyze the behavior and stability of N-(4-Aminophenyl)-5-methyl-3-furamide, either alone or in complex with a biological target.

To maintain scientific accuracy and strictly adhere to the provided instructions, which require focusing solely on this compound, no further information can be generated.

Analysis of Ligand-Target Complex Stability and Dynamics

Conformational Analysis of this compound and its Biological Interactions

Detailed conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and their roles in biological interactions, is not described in the current body of scientific literature. This information is vital for understanding how the molecule's three-dimensional shape influences its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

The development of QSAR models requires a dataset of structurally related compounds with measured biological activities. No such studies centered around this compound and its analogs were found. Therefore, no predictive models for its biological potency have been reported.

As no QSAR models have been developed, the key molecular descriptors that contribute to the biological activity of this compound have not been identified. These descriptors, which can be electronic, steric, or hydrophobic in nature, are essential for optimizing the compound's structure to enhance its desired biological effects.

Advanced Analytical Methodologies for N 4 Aminophenyl 5 Methyl 3 Furamide

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating N-(4-Aminophenyl)-5-methyl-3-furamide from complex matrices such as reaction mixtures, biological fluids, or environmental samples, ensuring accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Developing a robust HPLC method would involve the systematic optimization of several key parameters to achieve efficient separation with good peak shape and resolution.

Column and Stationary Phase Selection: The presence of both polar (amine, amide) and non-polar (furan ring, phenyl group) moieties suggests that reversed-phase HPLC would be the most suitable approach. A C18 column is a common first choice due to its versatility. nih.gov For potentially polar analytes, columns with embedded polar groups or end-capping might be tested to minimize peak tailing that can occur from interactions between the basic amine group and residual silanols on the silica (B1680970) support.

Mobile Phase Optimization: A typical mobile phase would consist of a mixture of water (often with a pH modifier) and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.com The primary aromatic amine in the target molecule has a pKa that makes the mobile phase pH a critical parameter. Buffering the aqueous portion of the mobile phase (e.g., with phosphate, acetate (B1210297), or formate) to a pH of approximately 3-4 would ensure the amine is protonated, which generally leads to better peak shapes on silica-based columns. A gradient elution, starting with a higher percentage of the aqueous phase and increasing the organic solvent concentration over time, would likely be necessary to elute the compound with a reasonable retention time and good symmetry. tandfonline.com

Detection: Given the aromatic nature of the compound, a UV detector would be a primary choice for detection. A diode-array detector (DAD) would be particularly useful as it can provide spectral data across a range of wavelengths, aiding in peak purity assessment and identity confirmation. chromatographyonline.com

An illustrative HPLC method for this compound is outlined below.

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | UV at 254 nm |

Supercritical Fluid Chromatography (SFC) for Complex Mixture Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC, offering faster separations and reduced organic solvent consumption. chromatographytoday.com For a compound like this compound, which possesses moderate polarity, SFC could provide significant advantages, especially in high-throughput environments. rsc.org

The primary mobile phase in SFC is supercritical carbon dioxide, which is non-polar. To elute polar compounds, an organic modifier, typically methanol, is added. researchgate.net The amine and amide groups in the target molecule necessitate the use of such a modifier. Additives like ammonium (B1175870) acetate or ammonium hydroxide (B78521) might also be incorporated into the modifier to improve peak shape by minimizing unwanted interactions with the stationary phase. vt.edu

A variety of stationary phases can be used in SFC, including those designed for both normal-phase and reversed-phase HPLC. For a moderately polar compound, a polar stationary phase, such as one with diol or amino functionalities, could be effective. rsc.org The selection would depend on the specific separation requirements of the mixture being analyzed. The high diffusivity and low viscosity of supercritical fluids allow for rapid separations, often under five minutes, making SFC an attractive option for complex mixture analysis. chromatographytoday.com

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is an indispensable tool for the sensitive detection and structural confirmation of analytes. When coupled with a chromatographic separation technique, it provides unparalleled specificity and quantitative power.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Quantitation and Metabolite Identification

LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. researchgate.netbioagilytix.com For this compound, an electrospray ionization (ESI) source operating in positive ion mode would be highly effective, as the primary amine group is readily protonated to form a [M+H]⁺ ion.

For quantitative analysis, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode would be employed. kuleuven.be This involves selecting the precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This process provides a high degree of specificity, minimizing interference from matrix components.

| Parameter | Value | Purpose |

|---|---|---|

| Precursor Ion [M+H]⁺ | Calculated m/z | Parent ion selection for the target molecule. |

| Product Ion 1 | Hypothetical m/z | Primary fragment for quantitation (Quantifier). |

| Product Ion 2 | Hypothetical m/z | Secondary fragment for confirmation (Qualifier). |

| Collision Energy | Optimized Value (eV) | Energy required for optimal fragmentation. |

Note: Specific m/z values are dependent on the exact mass and fragmentation pattern of the compound.

For metabolite identification, LC-MS/MS is also critical. The furan (B31954) ring is known to be susceptible to metabolic oxidation, often leading to reactive intermediates that can conjugate with cellular nucleophiles. nih.govresearchgate.net Common metabolic pathways for a molecule like this compound could include hydroxylation of the phenyl or furan ring, N-acetylation of the primary amine, or oxidative cleavage of the furan ring. nih.govacs.org By comparing the mass spectra of potential metabolites in a sample to that of the parent drug, these biotransformations can be identified.

Derivatization Strategies for Enhanced Detection Sensitivity (e.g., N-(4-aminophenyl)piperidine)

While the primary amine on this compound should ionize well in ESI-MS, derivatization can sometimes be employed to further enhance sensitivity, improve chromatographic behavior, or introduce a specific fragmentation pattern. iu.edu Derivatization involves chemically modifying the analyte to attach a tag that has a high proton affinity or is easily ionizable. nih.govrsc.org

For instance, reagents that target primary amines can be used. Although N-(4-aminophenyl)piperidine is typically used to derivatize carboxylic acids, other reagents are available for amines. researchgate.net For example, dansyl chloride could be used to tag the primary amine, introducing a highly fluorescent and easily ionizable group, which could significantly lower detection limits. This strategy is particularly useful when analyzing samples with very low concentrations of the target compound.

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically to within 5 parts per million (ppm). measurlabs.combioanalysis-zone.com This precision is crucial for confirming the elemental composition of a molecule. nih.gov

For this compound, HRMS would be used to measure the exact mass of the protonated molecule. The resulting mass can then be used to generate a unique elemental formula (e.g., C₁₁H₁₃N₂O₂ for the [M+H]⁺ ion). This provides a very high degree of confidence in the identity of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass. bioanalysis-zone.com When coupled with MS/MS, HRMS can also provide exact mass measurements of fragment ions, which is invaluable for elucidating the structure of unknown metabolites or degradation products. nih.govacs.org

Spectroscopic Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the carbon-hydrogen framework, Infrared (IR) and Raman spectroscopy identify characteristic functional groups and vibrational modes, and Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide precise information about the chemical environment of hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the aminophenyl ring, the furan ring, the amide N-H, the amino -NH₂, and the methyl group. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each signal are critical for assigning protons to their specific locations within the molecule.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the aromatic and furan ring carbons, and the methyl carbon would confirm the compound's carbon skeleton.

Despite a thorough search of scientific literature, specific, experimentally-derived ¹H NMR and ¹³C NMR data for this compound have not been located in published research. While data for analogous compounds exist, providing such information would be scientifically inaccurate for the specified compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| Data not available in published research | ||

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|

| Data not available in published research | |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light corresponds to specific bond vibrations (stretching, bending), providing a "fingerprint" of the functional groups present.

Key characteristic absorption bands for this compound in an IR spectrum would include:

N-H stretching: for the primary amine (-NH₂) and the secondary amide (-NH-). These typically appear as one or two bands in the 3500-3200 cm⁻¹ region.

C=O stretching (Amide I band): A strong absorption band typically found around 1680-1630 cm⁻¹.

N-H bending (Amide II band): Usually observed in the 1640-1550 cm⁻¹ range.

C-N stretching: Found in the 1400-1000 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

C-O stretching: Associated with the furan ring, typically in the 1250-1050 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| Data not available in published research | ||

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and double bonds.

Table 4: Expected UV-Vis Absorption Data for this compound

| λ_max (nm) | Molar Absorptivity (ε) | Solvent |

|---|---|---|

| Data not available in published research |

Future Directions and Research Gaps for N 4 Aminophenyl 5 Methyl 3 Furamide

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The furan (B31954) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects. researchgate.netnih.gov This suggests that N-(4-Aminophenyl)-5-methyl-3-furamide could possess a range of undiscovered biological activities. Future research should focus on systematic screening to uncover its potential therapeutic applications.

Initial investigations could explore its efficacy in several key areas where furan derivatives have shown promise:

Antimicrobial Activity: Furan-containing compounds have demonstrated significant antibacterial and antifungal properties. ucl.ac.uk Screening this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial activities.

Anticancer Properties: Numerous furan derivatives have been investigated for their potential as anticancer agents, targeting various pathways involved in cancer cell proliferation. Evaluating the cytotoxicity of this compound against different cancer cell lines would be a crucial first step.

Anti-inflammatory Effects: The anti-inflammatory potential of furan derivatives has also been recognized. nih.gov Investigating the ability of this compound to modulate inflammatory pathways could lead to new treatments for inflammatory conditions.

Neurological Disorders: Some furan-based compounds have shown activity in the central nervous system, suggesting potential applications in treating neurological and psychiatric disorders. researchgate.net

Table 1: Potential Therapeutic Areas for this compound Based on Known Activities of Furan Derivatives

| Therapeutic Area | Rationale |

| Infectious Diseases | Furan core is present in many known antibacterial and antifungal agents. ucl.ac.uk |

| Oncology | Furan derivatives have shown promise as cytotoxic and antiproliferative agents. |

| Inflammation | The furan scaffold has been associated with anti-inflammatory properties. nih.gov |

| Neurology | Certain furan-containing molecules exhibit CNS activity. researchgate.net |

Rational Design of this compound Analogues with Optimized Potency and Selectivity

Once a promising biological activity is identified, the principles of rational drug design can be applied to synthesize analogues of this compound with improved potency and selectivity. nih.govfrontiersin.org This involves a systematic exploration of the structure-activity relationship (SAR) to understand how different parts of the molecule contribute to its biological effect.

Key strategies for the rational design of analogues would include:

Modification of the Phenyl Ring: The 4-aminophenyl group offers a site for various substitutions to modulate the compound's electronic and steric properties, which can influence its binding to a biological target.

Alterations to the Furan Ring: The methyl group at the 5-position of the furan ring can be replaced with other functional groups to probe for additional interactions with a target protein.

Table 2: Proposed Modifications for Analogue Synthesis and Their Rationale

| Molecular Scaffold | Proposed Modification | Rationale for Improved Potency and Selectivity |

| Phenyl Ring | Introduction of electron-withdrawing or electron-donating groups | To modulate electronic properties and improve target binding affinity. |

| Furan Ring | Substitution of the methyl group with halogens, ethers, or other small alkyl groups | To explore steric and electronic effects on target interaction. |

| Amide Linker | Replacement with bioisosteres such as esters or reverse amides | To alter hydrogen bonding patterns and improve metabolic stability. |

Development of Sustainable and Scalable Synthetic Processes

The advancement of this compound or its analogues from laboratory-scale research to potential clinical applications will necessitate the development of sustainable and scalable synthetic processes. Green chemistry principles offer a framework for creating more environmentally friendly and economically viable manufacturing methods. nih.gov

Future research in this area should focus on:

Catalytic Amide Bond Formation: Moving away from stoichiometric activating reagents to catalytic methods for amide synthesis can significantly reduce waste. ucl.ac.uk

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a key aspect of green chemistry. nih.gov

Solvent-Free Synthesis: Exploring solid-state or mechanochemical synthesis methods can eliminate the need for solvents altogether. researchgate.net

Biocatalysis: The use of enzymes to catalyze the synthesis can offer high selectivity and mild reaction conditions. nih.gov

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To gain a deeper understanding of the mechanism of action of this compound and its analogues, the integration of "omics" data is essential. These technologies provide a global view of the molecular changes within a biological system in response to a compound.

Transcriptomics: Analyzing changes in gene expression can reveal the cellular pathways that are affected by the compound. nih.gov

Proteomics: Studying alterations in protein levels and post-translational modifications can help identify the direct protein targets of the compound and downstream signaling effects. nih.govrsc.org

Metabolomics: Profiling changes in small molecule metabolites can provide insights into the compound's impact on cellular metabolism. nih.govacs.orgmdpi.com

By integrating these different omics datasets, researchers can build a comprehensive picture of the compound's biological effects, aiding in target identification, mechanism of action studies, and the prediction of potential off-target effects.

Application of Artificial Intelligence and Machine Learning in Drug Discovery Research for Furamide Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can be powerful tools in the future development of this compound and its derivatives. stanford.edunih.govresearchgate.net

Potential applications of AI and ML include:

In Silico Screening: Machine learning models can be trained on existing data to predict the biological activity of virtual libraries of furamide derivatives, prioritizing the most promising candidates for synthesis and testing. repcomseet.orgnih.govlifechemicals.com

Predictive Modeling: AI can be used to develop models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify candidates with better drug-like properties early in the discovery process. researchgate.net

Generative AI for Novel Molecule Design: Generative models can design entirely new furamide-based molecules with desired properties, expanding the chemical space for drug discovery. nih.govbdglifesciences.commdpi.comfrontiersin.org

By leveraging these computational approaches, the discovery and optimization of novel furamide-based therapeutics can be significantly accelerated.

Q & A

Q. What are the recommended synthesis routes for N-(4-Aminophenyl)-5-methyl-3-furamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic acyl substitution using 5-methylfuran-3-carbonyl chloride and 4-aminophenyl derivatives. Key steps include:

- Reagent selection : Use 10% NaOH solution for hydrolysis (reflux, 24 hours) to generate intermediates .

- Coupling conditions : Employ oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) under reflux (50°C, 48 hours) for carboxyl activation, followed by amidation with 4-aminophenyl derivatives in dimethylformamide (DMF) at 60°C for 36 hours .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Purity can be improved using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How should researchers handle safety and storage protocols for this compound?

Methodological Answer:

- Hazard mitigation : The compound is classified under GHS Category 4 for acute oral toxicity (H302) and Category 2A for eye irritation (H319). Use NIOSH-approved P95 respirators for dust control and EN 166-compliant safety goggles .

- Storage : Store in airtight containers away from moisture and oxidizers. Conduct regular inspections for container integrity .

- Decontamination : For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Q. What analytical techniques are suitable for characterizing this compound and its intermediates?

Methodological Answer:

- Structural confirmation : Use ¹H/¹³C NMR to verify the furan ring (δ 6.2–7.1 ppm for protons) and amide linkage (δ 165–170 ppm for carbonyl in ¹³C) .

- Purity assessment : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Retention times and relative response factors for impurities should be calibrated against standards (e.g., related compounds in Table 1 of ).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out by-products like N-arylated derivatives.

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

- Substituent variation : Synthesize derivatives with modified substituents (e.g., 3- or 2-aminophenyl groups) to assess positional effects on bioactivity .

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions, such as hydrogen bonding via the amide group or π-π stacking with the furan ring. Validate hypotheses via in vitro assays (e.g., enzyme inhibition).

- Data correlation : Compare logP values (calculated via HPLC retention) with bioavailability metrics to optimize lipophilicity .

Q. What strategies resolve contradictions in pharmacological data, such as inconsistent in vitro vs. in vivo results?

Methodological Answer:

- Metabolic stability testing : Incubate the compound with liver microsomes to identify metabolites that may reduce in vivo efficacy .

- Dose-response calibration : Use pharmacokinetic modeling to align in vitro IC₅₀ values with achievable plasma concentrations. Adjust dosing regimens in animal studies to account for rapid clearance .

- Control for impurities : Quantify batch-specific impurities (e.g., via HPLC as in ) that may antagonize or potentiate activity.

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

Methodological Answer:

- Catalyst screening : Test DMAP or HOBt as catalysts to enhance coupling efficiency and reduce unreacted starting materials .

- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to suppress side reactions like N-methylation.

- Process monitoring : Implement in situ FTIR to track carbonyl activation and adjust reagent stoichiometry dynamically.

Q. What methodologies are recommended for impurity profiling and quantification?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to simulate degradation pathways .

- Impurity identification : Use LC-MS/MS to characterize degradation products, such as hydrolyzed amides or oxidized furans.

- Limit setting : Apply ICH Q3A guidelines, setting thresholds for individual impurities (e.g., ≤0.1%) and total impurities (e.g., ≤0.5%) based on toxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.